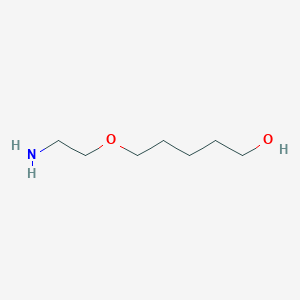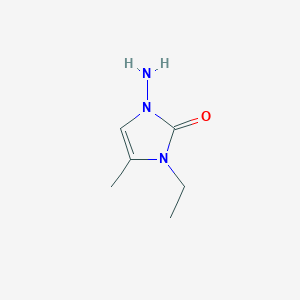
4-Hydroxy-D-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-amino-4-hydroxy-3-methylbutanoic acid: is a chiral amino acid derivative with the molecular formula C5H11NO3
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-4-hydroxy-3-methylbutanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis starting from readily available precursors such as L-leucine. The reaction typically involves protection and deprotection steps to ensure the correct stereochemistry is maintained. The use of chiral catalysts and reagents is crucial in achieving high enantiomeric purity.
Industrial Production Methods: On an industrial scale, the production of (2R)-2-amino-4-hydroxy-3-methylbutanoic acid often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the desired amino acid, which is then extracted and purified through various chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions: (2R)-2-amino-4-hydroxy-3-methylbutanoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a simpler amino acid derivative.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include keto acids, reduced amino acids, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (2R)-2-amino-4-hydroxy-3-methylbutanoic acid is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of enantiomerically pure compounds.
Biology: In biological research, this compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases. It is also used in the study of enzyme mechanisms and protein synthesis.
Medicine: In medicine, (2R)-2-amino-4-hydroxy-3-methylbutanoic acid has potential therapeutic applications. It is investigated for its role in neurotransmission and its potential use in treating neurological disorders.
Industry: Industrially, this compound is used in the production of pharmaceuticals and as a precursor for the synthesis of various bioactive molecules. Its role in the development of new drugs and therapeutic agents is of significant interest.
Mecanismo De Acción
The mechanism of action of (2R)-2-amino-4-hydroxy-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. It acts as a substrate for various enzymes, participating in metabolic reactions that are crucial for cellular function. The hydroxyl and amino groups play key roles in its reactivity and interaction with other biomolecules.
Comparación Con Compuestos Similares
(2S)-2-amino-4-hydroxy-3-methylbutanoic acid: The enantiomer of the compound, differing in its stereochemistry.
2-amino-3-hydroxybutanoic acid: Lacks the methyl group, resulting in different chemical properties.
2-amino-4-hydroxybutanoic acid: Lacks the methyl group at the third position, affecting its reactivity and applications.
Uniqueness: (2R)-2-amino-4-hydroxy-3-methylbutanoic acid is unique due to its specific stereochemistry, which imparts distinct biochemical properties and reactivity. Its role as a chiral building block and its potential therapeutic applications set it apart from similar compounds.
Propiedades
Fórmula molecular |
C5H11NO3 |
|---|---|
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
(2R)-2-amino-4-hydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C5H11NO3/c1-3(2-7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3?,4-/m1/s1 |
Clave InChI |
YMRZLZUJZNHRLO-SRBOSORUSA-N |
SMILES isomérico |
CC(CO)[C@H](C(=O)O)N |
SMILES canónico |
CC(CO)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,3-Dihydro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12828878.png)



![2-(tert-Butyl) 7-ethyl 3,4,6,7-tetrahydropyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylate](/img/structure/B12828909.png)








